tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate
Overview
Description
tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a pyridine ring, and a methoxy(methyl)carbamoyl moiety
Preparation Methods
The synthesis of tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or dichloromethane. The mixture is stirred at low temperatures, followed by gradual warming to room temperature to complete the reaction .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate exerts its effects involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives and carbamates, such as:
- tert-butyl (3-hydroxypropyl)carbamate
- N-(tert-Butoxycarbonyl)-1,4-diaminobutane
- tert-butyl (piperidin-3-ylmethyl) carbamate
These compounds share structural similarities but differ in their specific functional groups and reactivity, making tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate unique in its applications and properties .
Biological Activity
Tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate (CAS No. 244780-32-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉N₃O₄, with a molecular weight of 281.31 g/mol. The structure features a pyridine ring substituted with a methoxy(methyl)carbamoyl group and a tert-butyl carbamate moiety, which may influence its biological interactions.
Research indicates that compounds with carbamate structures often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the regulation of neurotransmitters in the nervous system. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function and memory retention.
Enzyme Inhibition Studies
In studies involving similar carbamate derivatives, compounds demonstrated varying degrees of AChE inhibition, with IC₅₀ values ranging from 1.60 to 311.0 µM . While specific data on this compound is limited, its structural similarity suggests potential for similar activity.
Biological Activity and Efficacy
Neuroprotective Effects :
In vitro studies have shown that carbamate derivatives can protect neuronal cells from toxicity induced by amyloid beta peptides (Aβ). For instance, related compounds have been observed to reduce oxidative stress markers and improve cell viability in astrocytes exposed to Aβ . This neuroprotective effect may be attributed to the modulation of inflammatory pathways and oxidative stress.
Anticancer Potential :
Emerging research has highlighted the potential anticancer properties of carbamate-containing compounds. For example, certain derivatives have been identified as inhibitors of histone demethylases, which play a role in cancer progression . While specific studies on this compound are sparse, the implications suggest avenues for further exploration in cancer therapeutics.
Case Studies
Properties
IUPAC Name |
tert-butyl N-[3-[methoxy(methyl)carbamoyl]pyridin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)15-10-6-7-14-8-9(10)11(17)16(4)19-5/h6-8H,1-5H3,(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRKBFWAKSLIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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